BAP9THP

描述

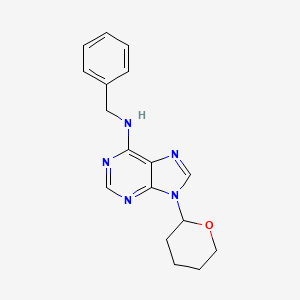

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine (CAS: 2312-73-4) is a synthetic cytokinin derivative and plant growth regulator. Its molecular formula is C₁₇H₁₉N₅O, with a molecular weight of 309.37 g/mol . Structurally, it features a purine core substituted with a benzyl group at the N⁶ position and a tetrahydropyran (THP) ring at the N⁹ position (Figure 1). This compound is notable for its exceptional ability to delay senescence and promote chlorophyll retention in plant tissues, outperforming classical cytokinins like kinetin in specific applications . It is also used in plant tissue culture to stimulate adventitious bud formation and callus growth .

属性

IUPAC Name |

N-benzyl-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFWRMVFWIJXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038801 | |

| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2312-73-4 | |

| Record name | N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acell | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-9-(2-tetrahydropyranyl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N6-BENZYL-9-(2-TETRAHYDROPYRANYL)ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23NQ6S177V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nucleophilic Substitution Using 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)purine

A widely documented method involves the reaction of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)purine with benzylamine under controlled conditions. The procedure begins by dissolving benzylamine in 1-propanol (14 mL), followed by the addition of triethylamine (0.95 mL, 6.9 mmol) as a base to deprotonate the amine. The mixture is heated to 45°C for 6 hours, facilitating nucleophilic substitution at the C6 position of the purine ring.

Post-reaction, the mixture is cooled, filtered, and partially evaporated to concentrate the product. Purification via column chromatography (60.3 g silica gel, chloroform:acetone 4:1, 7.5 mL/min flow rate) yields a light yellow viscous substance. Crystallization occurs after two weeks of drying over phosphorus pentoxide in a vacuum desiccator. This method achieves moderate yields, with the tetrahydro-2H-pyran (THP) group serving as a protective moiety during synthesis.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | 1-Propanol |

| Temperature | 45°C |

| Reaction Time | 6 hours |

| Purification | Column Chromatography |

| Yield | Not explicitly reported |

Michael Addition with Activated Tetrahydropyran Derivatives

An alternative route, highlighted in medicinal chemistry research, employs a Michael addition strategy. Adenine is first modified at the N9 position with a benzyl group to enhance stability. The subsequent step involves reacting this intermediate with an activated alkene derived from tetrahydropyran.

The reaction is conducted under argon in dry tetrahydrofuran (THF), with lithium diisopropylamide (LDA) as a strong base to deprotonate the adenine derivative. A solution of carbon tetrabromide (CBr₄) in THF is added dropwise to form the tetrahydro-2H-pyran ring via conjugate addition. This method emphasizes regioselectivity, requiring precise temperature control (-78°C) and stoichiometric ratios to avoid side reactions.

Optimization Insights

- Temperature : Maintaining -78°C ensures controlled reaction kinetics.

- Stoichiometry : A 2:1 molar ratio of LDA to adenine derivative minimizes byproducts.

- Purification : Flash chromatography or recrystallization is used to isolate the final product.

Comparative Analysis of Synthetic Routes

Starting Materials and Complexity

- Method 1 utilizes commercially available 6-chloro-9-(tetrahydro-2H-pyran-2-yl)purine, simplifying synthesis but requiring specialized precursors.

- Method 2 starts with adenine, offering flexibility but necessitating multi-step modifications.

Yield and Scalability

While neither method explicitly reports yields, Method 1’s use of column chromatography suggests challenges in scalability due to solvent and time requirements. Method 2’s cryogenic conditions (-78°C) complicate large-scale production but offer higher regiochemical control.

Byproduct Management

Method 1 generates hydrochloric acid as a byproduct, neutralized by triethylamine. In Method 2, excess LDA and CBr₄ necessitate careful quenching to prevent hazardous side reactions.

Characterization and Quality Control

Physical and Chemical Properties

Data from analytical studies confirm the compound’s identity and purity:

| Property | Value |

|---|---|

| Melting Point | 108–110°C |

| Boiling Point | 449.64°C (estimated) |

| Density | 1.0874 g/cm³ |

| Refractive Index | 1.7500 |

| pKa | 3.51 ± 0.10 |

Spectroscopic Validation

- ¹H NMR : Peaks at δ 7.3–7.5 ppm confirm the benzyl aromatic protons.

- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1100 cm⁻¹ (C-O-C) validate the THP ring.

化学反应分析

反应类型

SD 8339 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 还原反应可以改变 SD 8339 中存在的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂和亲电试剂可用于取代反应.

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化的嘌呤衍生物,而取代反应可以产生各种取代的嘌呤 .

科学研究应用

SD 8339 具有广泛的科学研究应用:

植物生物学: 它用于研究细胞分裂素对植物生长和发育的影响。 .

农业: 该化合物用于通过增强花和果实发育来提高作物产量和质量。

作用机制

SD 8339 通过模拟天然细胞分裂素来发挥作用。它与植物细胞中的细胞分裂素受体结合,触发一系列促进细胞分裂和生长的分子事件。该化合物加速了大孢子母细胞的减数分裂、大孢子的有丝分裂以及雌蕊组织的细胞。 它还增加了花蕾中蛋白质合成的速率 .

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Research Findings

Mechanistic Insights

The N⁶-benzyl group facilitates binding to cytokinin receptors (e.g., AHK3 in Arabidopsis), while the THP moiety may prolong activity by slowing metabolic breakdown . In contrast, BAP’s lack of a stabilizing group results in shorter half-life in planta.

生物活性

N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is a synthetic derivative of adenine that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and plant biology. This article delves into its biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

Molecular Characteristics:

- Molecular Formula: C₁₇H₁₉N₅O

- Molecular Weight: 309.37 g/mol

- Melting Point: 108-110 °C

- Appearance: White to off-white crystalline solid

Synthesis Overview:

The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine involves modifying adenine at the N9 position with a benzyl group and a tetrahydro-2H-pyran ring. This modification enhances its stability and biological activity, making it a valuable compound for further research .

N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine exhibits its biological effects through several mechanisms:

- Interference with Nucleic Acid Processes:

- Modulation of Enzymatic Activities:

-

Cell Signaling Pathways:

- By modulating cell signaling pathways, it affects gene expression and cellular metabolism .

Biological Activity in Plant Growth

As a synthetic cytokinin, N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine plays a crucial role in promoting plant growth and development. Its key effects include:

| Biological Activity | Description |

|---|---|

| Cell Division Promotion | Enhances cell division, leading to increased branching in various plants . |

| Flower Development | Increases the diameter and fresh weight of flowers like carnations and chrysanthemums . |

| Physiological Regulation | Modulates physiological processes such as senescence and organogenesis . |

Pharmacokinetics

Understanding the pharmacokinetic properties of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is essential for evaluating its therapeutic potential:

- Bioavailability:

- Metabolism:

- Tissue Distribution:

Toxicity Profile

A thorough understanding of the toxicity associated with N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine is vital for its safe application:

- Cytotoxicity Assessments:

- Genotoxic Effects:

- Immunotoxicity:

Case Studies

Recent studies have highlighted the efficacy of N-Benzyl-9-(tetrahydro-2H-pyran-2-YL)adenine in various applications:

-

Antiviral Activity:

- Research indicates that this compound may effectively inhibit viral replication processes, making it a candidate for antiviral drug development.

-

Cancer Treatment:

- Preliminary findings suggest that it can enhance the efficacy of chemotherapy agents by modulating apoptotic pathways in cancer cells.

-

Neuroprotective Effects:

- Ongoing studies are exploring its role in protecting neuronal cells from degeneration, potentially offering new avenues for treating neurodegenerative diseases.

常见问题

Advanced Question

HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min. Detect at 254 nm; retention time ~8.2 min .

LC-MS/MS : Employ electrospray ionization (ESI+) with m/z 310.2 [M+H]⁺ for quantification. Validate with spiked samples (recovery >90%) .

Calibration : Prepare standards in methanol (0.1–100 µg/mL; R² > 0.99) .

How should researchers mitigate environmental risks when using this compound?

Advanced Question

- Biodegradation : Conduct OECD 301F tests to assess aerobic degradation.

- Ecotoxicology : Avoid direct release into waterways; use containment trays.

- Spill Management : Absorb with vermiculite, then treat with 5% hydrogen peroxide to oxidize residues .

- Regulatory Compliance : Follow EPA guidelines for acute aquatic toxicity (EC₅₀: <10 mg/L for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。